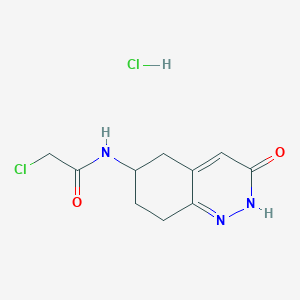

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazine derivatives often involves multicomponent reactions, where the thioamide functional group plays a crucial role. For instance, the crystal structure of a related compound, ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, was determined, revealing a thioamide group instead of an initially proposed thiazine derivative. This highlights the complexity and the need for careful analysis in the synthesis of thiazine compounds (Cossar et al., 2018).

Molecular Structure Analysis

The structure of thiazine derivatives is often stabilized by extensive intramolecular hydrogen bonds. For example, the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative are stabilized by such bonds, with the heterocyclic thiazine rings adopting half-chair conformations (Siddiqui et al., 2008).

Chemical Reactions and Properties

Thiazine derivatives undergo various chemical reactions, including exchange reactions, hydrolysis, and reactions with α-bromoketones and ketenes, leading to the formation of different substituted thiazoles and thiazines. These reactions highlight the chemical versatility and reactivity of thiazine compounds, as demonstrated in studies by Meslin and Quiniou (1975), where N′-thioaroyl-N,N-dimethylformamidines were shown to undergo multiple reaction pathways (Meslin & Quiniou, 1975).

Physical Properties Analysis

The physical properties of thiazine derivatives can be elucidated through crystallography and X-ray diffraction studies. For example, the crystal and molecular structure of 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide was determined from laboratory X-ray powder data, showcasing the utility of such techniques in understanding the physical aspects of these compounds (Chakraborty et al., 2007).

Chemical Properties Analysis

The chemical properties of thiazine derivatives include their reactivity towards various reagents and conditions. The synthesis of 3,4-dihydro-2H-1,3-thiazines from α-enolic dithioesters and 1,3,5-triazinanes via a formal (3 + 3) annulation reaction exemplifies the innovative approaches used to explore the chemical properties of thiazine derivatives (Cheng et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

- Regioselective Synthesis of 1-Amino-6-methyluracils: The compound 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide has been utilized in the synthesis of 1-amino-6-methyluracils. This process involves reactions with substituted hydrazines and carboxylic acid hydrazides, leading to the formation of hydrazones and, under severe conditions, 1-amino-6-methyluracils through the extrusion of COS (Yuskovets, Ivin, & Kirillova, 2007).

Crystallographic Studies

- Crystal Structure Elucidation: The crystal structure of derivatives of this compound has been determined, contributing to understanding the molecular conformation and bonding characteristics of such compounds (Cossar et al., 2018).

Chemical Rearrangements and Stereochemistry

- Stereochemical Consequences of Sulphur Migrations: Studies have shown that derivatives of this compound undergo various rearrangements and migrations involving sulphur atoms. These studies contribute to the broader understanding of stereochemical behavior in thiazine compounds (Kitchin & Stoodley, 1973).

Application in Dye Synthesis

- Synthesis of Arylazothiazole Disperse Dyes: Novel heterocyclic aryl monoazo organic compounds, including derivatives of this compound, have been synthesized for use in dyeing polyester fibers. This showcases its utility in creating materials with potential antimicrobial and antitumor activities (Khalifa et al., 2015).

Novel Synthetic Routes

- Developing New Synthetic Methods: Research has focused on creating new synthetic routes to 3,4-dihydro-2H-1,4-thiazine derivatives, highlighting the compound's role in facilitating the development of novel chemical synthesis methods (Alexander et al., 1974).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name |

2,3-dimethyl-2H-1,4-thiazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-5(2)11-6(3-9-4)7(8)10/h3,5H,1-2H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXLYYKVEYENTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NC=C(S1)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)

![1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2489208.png)

![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)

![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)